trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Overview
Description
“trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results.Scientific Research Applications
Synthesis and Chemical Reactivity
Ytterbium triflate catalyzed synthesis : A study reports on the synthesis of 2-alkoxy-1,1-cyclobutane diesters through dipolar cycloadditions catalyzed by Yb(OTf)3. This method allowed for the stereoselective synthesis of piperidines, showcasing the utility of cyclobutane derivatives in complex molecule synthesis (M. M. Moustafa, B. Pagenkopf, 2010).
Photochemical synthesis : Another research explores the photochemical synthesis of 2-azabicyclo[4.2.0]octane derivatives, highlighting the chemical reactivity and stereochemistry of cyclobutane-containing compounds (G. Adembri, D. Donati, S. Fusi, F. Ponticelli, 1992).
Material Science Applications
- Furfural-Derived Diacid for Sustainable Materials : Research into the synthesis of cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid from furfural-derived compounds for material science applications demonstrates the use of cyclobutane rings in creating sustainable polymers (Zijun D. Wang, Quintin Elliott, Zhihan Wang, R. Setien, Jenna Puttkammer, A. Ugrinov, Joseph C. Y. Lee, D. Webster, Qianli R. Chu, 2018).
Biological Applications
- Platinum(II) Complexes with Imino Thioether Ligands : A study on novel imino thioether complexes of platinum(II) and their biological activity suggests potential applications in cancer therapy, demonstrating the biological relevance of cyclobutane derivatives (P. Sgarbossa, S. M. Sbovata, R. Bertani, M. Mozzon, F. Benetollo, C. Marzano, V. Gandin, R. Michelin, 2013).
Safety And Hazards
There is no specific information available on the safety and hazards associated with this compound.
Future Directions
As this compound is not widely studied, it’s hard to predict the future directions. However, further research could potentially uncover more about its properties and potential applications.
properties
IUPAC Name |
(1R,2R)-2-(5-chloro-2-iminopyridin-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-6-1-4-9(11)12(5-6)7-2-3-8(7)13/h1,4-5,7-8,11,13H,2-3H2/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBZIXYDQOGIY-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=C(C=CC2=N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=C(C=CC2=N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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